molecular formula C11H10N2O2S B6248906 2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole CAS No. 2411261-82-8

2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole

Cat. No.: B6248906
CAS No.: 2411261-82-8
M. Wt: 234.3
InChI Key:
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Description

2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This compound features an oxirane (epoxide) group attached to a phenyl ring, which is further connected to a thiadiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole typically involves the reaction of 4-(oxiran-2-ylmethoxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Formation of diols from the epoxide group.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole is unique due to the combination of the epoxide group and the thiadiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

2411261-82-8

Molecular Formula

C11H10N2O2S

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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